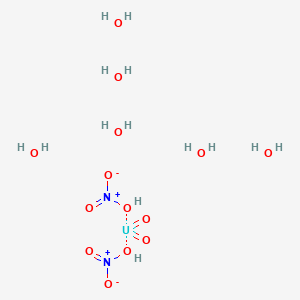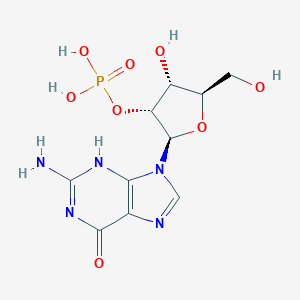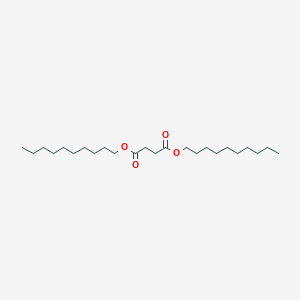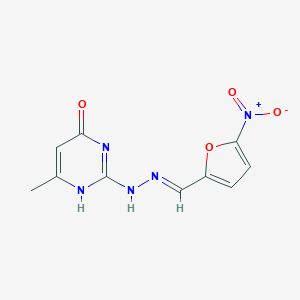
Uranyl dinitrate hexahydrate
Descripción general
Descripción
Uranyl dinitrate hexahydrate (UDNH) is an inorganic compound composed of uranium, nitrogen, and oxygen. It is a white, crystalline powder that is used in many scientific applications, such as research and lab experiments. UDNH has been studied extensively in the past few decades due to its potential applications in a variety of fields.
Aplicaciones Científicas De Investigación
Experimentos Sintéticos Indicador
Los nitratos de uranilo, incluyendo el uranilo dinitrato hexahidratado, son a menudo subproductos de experimentos sintéticos. Pueden servir como indicadores clave del progreso de la reacción, señalando la necesidad de la corrección de las concentraciones iniciales de reactivos, o para la sustitución de reactivos y el ajuste de los parámetros termodinámicos (P,T) de la síntesis .
Procesos Fotográficos
Uranyl dinitrate hexahydrate se usó en procesos fotográficos desde el siglo XIX. Sirvió como un intensificador de la fotografía, aunque esta aplicación ahora está obsoleta .
Industria de la Porcelana
En la industria de la porcelana, el uranilo dinitrato hexahidratado se usó como precursor de esmaltes de uranio en cerámica y azulejos .
Química Analítica
This compound se usa como reactivo en química analítica .
Tinte para Microscopía
This compound se usa como un tinte para microscopía .
Catalizador en Síntesis Química
This compound se ha encontrado que cataliza eficientemente la síntesis de 1,4-dihidropiridinas mediante la reacción de condensación de tres componentes de aldehído, compuestos de 1,3-dicarbonilo y acetato de amonio a temperatura ambiente .
Tinte de Alta Densidad de Electrones para Microscopía Electrónica de Transmisión
This compound se usa generalmente como un tinte de alta densidad de electrones para microscopía electrónica de transmisión .
Catalizador Local en la Polimerización de Metacrilatos
This compound también ha encontrado aplicación como un catalizador local en la polimerización de metacrilatos .
Mecanismo De Acción
Target of Action
The primary targets of uranyl nitrate hexahydrate are the kidneys, liver, lungs, and brain . When ingested, it causes severe chronic kidney disease and acute tubular necrosis . It is also a lymphocyte mitogen .
Mode of Action
Uranyl nitrate hexahydrate is an oxidizing and highly toxic compound . It interacts with its targets, causing damage to organs through prolonged or repeated exposure . The compound is known to cause severe chronic kidney disease and acute tubular necrosis when ingested .
Biochemical Pathways
Uranyl nitrate hexahydrate induces acute renal injury by activating apoptosis through the JNK pathway . Early activation of signaling molecules Akt and ERK promotes tubular cell proliferation and cell survival .
Pharmacokinetics
It is known that the compound is highly soluble in water , which suggests that it could be rapidly absorbed and distributed in the body. Its high toxicity indicates that it may have a significant impact on bioavailability.
Result of Action
The result of uranyl nitrate hexahydrate’s action is severe damage to the kidneys, liver, lungs, and brain . It can cause severe chronic kidney disease and acute tubular necrosis . It is also a lymphocyte mitogen .
Action Environment
The action of uranyl nitrate hexahydrate can be influenced by environmental factors. For example, its solubility in water suggests that it could be more active in aqueous environments. Additionally, it represents a severe fire and explosion risk when heated or subjected to shock in contact with oxidizable substances .
Safety and Hazards
Uranyl dinitrate hexahydrate is highly toxic by ingestion, subcutaneous, intravenous, and intraperitoneal routes . It is a corrosive irritant to skin, eyes, and mucous membranes . It is a radioactive material and when heated to decomposition it emits toxic fumes of NOx .
Relevant Papers Several papers have been published on this compound. For instance, a monograph for Uranyl Nitrate Hexahydrate provides a general description including typical appearance, applications, change in state (approximate), and aqueous solubility . Another paper discusses the thermal denitration of uranyl nitrate hexahydrate .
Análisis Bioquímico
Cellular Effects
Uranyl dinitrate hexahydrate has been found to induce acute renal injury by activation of apoptosis through the JNK pathway . Early activation of signaling molecules Akt and ERK promotes tubular cell proliferation and cell survival . It also causes severe chronic kidney disease and acute tubular necrosis .
Molecular Mechanism
This compound transforms into UO3 in eight main stages in the 40–300°C range, and UO3 into U3O8, in three stages with the peaks of weight loss at 580, 620, and 645°C
Temporal Effects in Laboratory Settings
It is known that uranyl nitrate hexahydrate is radioactive but chemically stable . It is a strong oxidant and hygroscopic .
Dosage Effects in Animal Models
In a study involving rats, detrimental health effects were detected after seven months of dosing with 2% uranyl nitrate hexahydrate
Metabolic Pathways
It is known that uranium alters the solute transport present in vesicles of the renal tubular cell membrane and also affects the sodium glucose transport .
Propiedades
IUPAC Name |
dioxouranium;nitric acid;hexahydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2HNO3.6H2O.2O.U/c2*2-1(3)4;;;;;;;;;/h2*(H,2,3,4);6*1H2;;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRIBVRZWDPGVQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[N+](=O)(O)[O-].[N+](=O)(O)[O-].O.O.O.O.O.O.O=[U]=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H14N2O14U | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13520-83-7 | |
| Record name | Uranyl nitrate hexahydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013520837 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does uranyl dinitrate hexahydrate interact with the ligand N-salicylidene-2-(bis(2-hydroxyethyl)amino)ethyl-amine (H3sabhea) and what are the structural outcomes?
A1: this compound acts as a metal source, providing the uranyl ion (UO22+) for complexation with the H3sabhea ligand. The pentadentate H3sabhea ligand, a Schiff base, coordinates to the uranyl ion through its oxygen and nitrogen donor atoms. This reaction forms a binuclear uranyl complex, where two uranyl ions are bridged by two Hsabhea ligands []. The specific solvent used during synthesis influences the crystal structure and supramolecular arrangement of the resulting complex. For instance, using ethanol yields [{UO2(Hsabhea)}2] (1) with a monoclinic crystal system, while methanol yields [{UO2(Hsabhea)}2]·2/3MeOH (2) with a triclinic crystal system. This difference arises from variations in hydrogen bonding patterns within the crystal lattice, influenced by solvent inclusion and interactions [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![1H-Indolium, 1-[2-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)ethylidene]-2,3-dihydro-2-methyl-, chloride (1:1)](/img/structure/B77634.png)



